Dipyrrin

Description

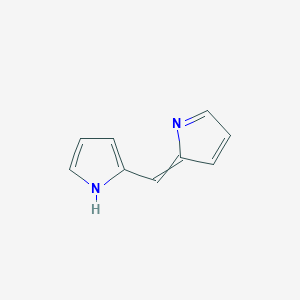

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-(1H-pyrrol-2-ylmethylidene)pyrrole |

InChI |

InChI=1S/C9H8N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-7,10H |

InChI Key |

OVTCUIZCVUGJHS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=CC=CN2)N=C1 |

Canonical SMILES |

C1=CC(=CC2=CC=CN2)N=C1 |

Synonyms |

dipyrromethene |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Dipyrrins: A Technical Guide to their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyrrin compounds, also known as dipyrromethenes, are a class of bicyclic pyrrolic compounds that have emerged as versatile building blocks in the fields of coordination chemistry, materials science, and medicinal chemistry. Their inherent properties, including strong light absorption, fluorescence, and ability to chelate a wide variety of metal ions, have made them the subject of intense research. This technical guide provides an in-depth exploration of the discovery and history of this compound compounds, alongside a detailed examination of their synthetic methodologies, complete with experimental protocols and quantitative data.

I. A Journey Through Time: The Discovery and History of this compound Compounds

The story of dipyrrins is intrinsically linked to the pioneering work on porphyrins, their larger macrocyclic cousins. The early investigations into the structure of heme and chlorophyll by the Nobel laureate Hans Fischer in the 1920s laid the fundamental groundwork for the chemistry of pyrrolic compounds.[1][2][3][4] Fischer's extensive research on the synthesis of porphyrins from smaller pyrrolic units, including dipyrromethanes, was a critical precursor to the isolation and characterization of dipyrrins themselves.[1][2] His work demonstrated the importance of the dipyrromethane scaffold as a key intermediate.[1]

A pivotal moment in the history of this compound chemistry arrived in 1968 when Alfred Treibs and F.H. Kreuzer reported the synthesis of the first boron-dipyrrin complex, which they named BODIPY (boron-dipyrromethene).[5] This discovery marked the beginning of a new era for this compound chemistry, as the exceptional fluorescence properties of BODIPY dyes opened up a vast array of applications in biological imaging and sensing.

The subsequent decades witnessed a flourishing of research in this compound chemistry, with significant contributions from numerous research groups. The development of more efficient and versatile synthetic methods, particularly for meso-substituted dipyrrins, has been a major focus. These advancements have enabled the synthesis of a vast library of this compound ligands with tailored electronic and steric properties, further expanding their utility in catalysis, photodynamic therapy, and the construction of supramolecular architectures.

II. The Art of Creation: Synthetic Methodologies for this compound Compounds

The synthesis of this compound compounds typically proceeds through a two-step sequence: the formation of a dipyrromethane intermediate followed by its oxidation to the corresponding this compound.

A. Synthesis of Dipyrromethanes

The most common and versatile method for the synthesis of dipyrromethanes is the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone. The Lindsey synthesis of meso-substituted dipyrromethanes is a widely adopted procedure due to its mild reaction conditions and applicability to a broad range of substrates.[6]

Experimental Protocol: Lindsey Synthesis of 5-Phenyldipyrromethane [6]

-

Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in a large excess of pyrrole (typically 10-20 eq). The use of excess pyrrole drives the reaction towards the desired product and minimizes the formation of porphyrin byproducts.

-

Catalyst Addition: Add a catalytic amount of a suitable acid, such as trifluoroacetic acid (TFA) or boron trifluoride diethyl etherate (BF₃·OEt₂), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the aldehyde.

-

Workup: Upon completion, quench the reaction by adding a weak base, such as triethylamine (TEA) or a saturated aqueous solution of sodium bicarbonate.

-

Purification: Remove the excess pyrrole under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-phenyldipyrromethane.

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp. | 35-40 | [6] |

| Boron trifluoride diethyl etherate | Dichloromethane | Room Temp. | ~40 | [6] |

| Indium(III) chloride | Water | Room Temp. | 60-87 | [7] |

B. Oxidation of Dipyrromethanes to Dipyrrins

The final step in the synthesis of dipyrrins is the oxidation of the dipyrromethane precursor. This transformation introduces a double bond at the meso-position, creating the characteristic conjugated this compound chromophore. A variety of oxidizing agents can be employed for this purpose, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being one of the most common and effective.[8][9]

Experimental Protocol: DDQ Oxidation of 5-Phenyldipyrromethane [8]

-

Reaction Setup: Dissolve the 5-phenyldipyrromethane (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.

-

Oxidant Addition: Add a solution of DDQ (1.0-1.2 eq) in the same solvent dropwise to the dipyrromethane solution at room temperature.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by the appearance of a deeply colored solution and by TLC.

-

Workup: Once the reaction is complete, the hydroquinone byproduct of DDQ can be removed by filtration or by washing the reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Purification: The crude this compound is then purified by column chromatography on silica gel to yield the final product.

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| DDQ | Dichloromethane | Room Temp. | ~80 | [8] |

| p-Chloranil | Toluene | Reflux | ~70 | [8] |

| Manganese dioxide | Dichloromethane | Room Temp. | Moderate |

III. Spectroscopic Characterization of this compound Compounds

The unique electronic structure of dipyrrins gives rise to characteristic spectroscopic signatures that are invaluable for their identification and characterization.

| Compound | λmax (nm) in CH₂Cl₂ | ¹H NMR (δ, ppm in CDCl₃) - Pyrrolic Protons | Reference |

| 5-Phenylthis compound | ~440 | 6.2-6.8 | [10] |

| Bis(5-phenyldipyrrinato)zinc(II) | ~480 | 6.5-7.0 | [11] |

| A typical BODIPY | ~500 | 6.0-7.5 | [5] |

Note: The exact spectroscopic data can vary depending on the substitution pattern and the solvent used.

Conclusion

The journey of this compound compounds, from their conceptual origins in the foundational work of Hans Fischer to their realization as versatile fluorescent probes by Alfred Treibs and their subsequent development, is a testament to the continuous evolution of synthetic chemistry. The methodologies outlined in this guide provide a robust framework for the preparation of a wide array of this compound derivatives, enabling further exploration of their exciting applications in science and technology. The ability to fine-tune their properties through synthetic modification ensures that dipyrrins will remain at the forefront of chemical research for years to come.

References

- 1. Hans Fischer [chemistry.msu.edu]

- 2. oxfordreference.com [oxfordreference.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Hans Fischer | Nobel Prize, Chemistry & Pigment Research | Britannica [britannica.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 7. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dipyrrin Coordination Chemistry: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Dipyrrins, also known as dipyrromethenes, are a versatile class of bidentate ligands that have garnered significant interest in coordination chemistry. Their facile synthesis, tunable electronic properties, and ability to form stable complexes with a wide array of metal ions have made them valuable building blocks for functional molecules and materials. This guide provides a comprehensive overview of the core principles of dipyrrin coordination chemistry, with a focus on their synthesis, photophysical and electrochemical properties, and diverse applications.

Introduction to this compound Ligands

Dipyrrins are essentially "half-porphyrins," consisting of two pyrrole rings linked by a methine bridge. This conjugated π-system is responsible for their characteristic strong absorption of visible light. The general structure of a this compound ligand allows for functionalization at the α, β, and meso positions, enabling the fine-tuning of the steric and electronic properties of the resulting metal complexes.[1][2]

The synthesis of this compound ligands is generally more straightforward than that of their macrocyclic porphyrin analogues, often involving fewer synthetic steps and simpler purification procedures, leading to higher overall yields.[2][3] This synthetic accessibility has contributed to their widespread use in various fields.

Synthesis of this compound Ligands and Metal Complexes

The most common route to synthesizing this compound ligands involves a two-step process: the acid-catalyzed condensation of a pyrrole with an aldehyde to form a dipyrromethane, followed by the oxidation of the dipyrromethane to the desired this compound.[2]

Experimental Protocol: One-Pot Synthesis of a Bis(dipyrrinato)zinc(II) Complex

This protocol details a one-pot synthesis of a representative bis(5-phenyldipyrrinato)zinc(II) complex.

Materials:

-

5-Phenyldipyrromethane

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-phenyldipyrromethane in anhydrous THF.

-

Oxidation and Complexation: To this solution, add one molar equivalent of DDQ. Stir the mixture at room temperature for 30 minutes. Subsequently, add a solution of zinc(II) acetate dihydrate in methanol.

-

Reaction Completion: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure bis(5-phenyldipyrrinato)zinc(II) complex as a colored solid.[3][4]

Caption: General workflow for the synthesis of this compound metal complexes.

Coordination Chemistry of Dipyrrins

This compound ligands are highly versatile and can coordinate to a wide range of metal ions across the periodic table, including main group elements, transition metals, and f-block elements.[1][2] This versatility allows for the creation of a vast library of complexes with diverse geometries and electronic structures.

Caption: this compound ligands can coordinate with a wide variety of metal ions.

The coordination of this compound ligands to metal centers can result in the formation of various architectures, including:

-

Homoleptic and Heteroleptic Complexes: Dipyrrins can form complexes where all ligands are identical (homoleptic) or where different types of ligands are coordinated to the same metal center (heteroleptic).[3]

-

Supramolecular Assemblies: Through careful ligand design, this compound complexes can self-assemble into intricate supramolecular structures such as helicates, macrocycles, cages, and coordination polymers, including metal-organic frameworks (MOFs).[5]

Photophysical and Electrochemical Properties

The extended π-conjugation of this compound ligands gives rise to intense absorption bands in the visible region of the electromagnetic spectrum.[6] The coordination to a metal ion can further modulate these properties.

Photophysical Properties

The photophysical properties of this compound complexes are highly tunable. The well-known boron-dipyrrin (BODIPY) complexes are renowned for their high fluorescence quantum yields and sharp emission profiles.[1] However, many other metal-dipyrrin complexes also exhibit interesting luminescent properties. For instance, the introduction of heavy metal atoms like iridium or palladium can promote intersystem crossing to the triplet state, making these complexes suitable as photosensitizers for applications such as photodynamic therapy (PDT).[7][8]

Table 1: Photophysical Data for Selected this compound Complexes

| Complex | Metal Ion | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Solvent |

| zDIP2 | Zn(II) | 499 | 508 | 0.66 | Cyclohexane |

| zDIP2 | Zn(II) | 503 | 511 | <0.001 | Acetonitrile |

| 1a | Zn(II) | 570 | 645 | 0.70 | Toluene |

| 1c | Zn(II) | 570 | 645 | 0.18 | Toluene |

| (ppz)(dipy)Pd(II) | Pd(II) | ~480 | ~690 (phosphorescence) | - | - |

| Ir1 | Ir(III) | ~550 | 685 (phosphorescence) | 0.02-0.06 | Toluene |

Data compiled from various sources.[4][7][9][10]

Electrochemical Properties

The electrochemical behavior of this compound complexes is also of significant interest. They can undergo reversible one-electron oxidation and reduction processes, often centered on the this compound ligand. The redox potentials can be tuned by modifying the substituents on the ligand or by changing the coordinated metal ion.

Table 2: Electrochemical Data for Selected this compound Complexes

| Complex | Metal Ion | E1/2ox (V vs. Fc/Fc+) | E1/2red (V vs. Fc/Fc+) | Solvent |

| [Cu(HL)] | Cu(II) | +0.05 | -0.40 | - |

| [Cu(PhL)] | Cu(II) | +0.04 | -0.56 | - |

Note: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a potential of approximately +0.40 V vs. the Saturated Calomel Electrode (SCE) in acetonitrile.[2][11] Data compiled from various sources.[12]

Applications in Research and Drug Development

The unique properties of this compound complexes have led to their application in a variety of fields:

-

Photodynamic Therapy (PDT): this compound complexes of heavy metals can act as efficient photosensitizers, generating cytotoxic reactive oxygen species upon light irradiation for the treatment of cancer and other diseases.[7][8]

-

Bioimaging: The strong fluorescence of many this compound complexes makes them excellent probes for cellular imaging.[10]

-

Catalysis: this compound metal complexes have been employed as catalysts in a range of organic transformations.[9]

-

Sensors: The sensitivity of their photophysical properties to the local environment allows for the development of this compound-based sensors for ions and small molecules.

-

Materials Science: this compound complexes are used in the development of functional materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices.[1]

Conclusion

This compound coordination chemistry is a rich and rapidly evolving field. The synthetic versatility of this compound ligands, coupled with the vast number of accessible metal complexes, provides a powerful platform for the design of functional molecules with tailored photophysical and electrochemical properties. These properties have already led to a wide range of applications, and ongoing research continues to expand the horizons of what is possible with these remarkable compounds, particularly in the realms of medicine and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A photofunctional bottom-up bis(dipyrrinato)zinc(II) complex nanosheet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. addi.ehu.es [addi.ehu.es]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 9. On the photophysical properties of IrIII, PtII, and PdII (phenylpyrazole) (phenylthis compound) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. art.torvergata.it [art.torvergata.it]

- 11. Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.anu.edu.au [rsc.anu.edu.au]

photophysical properties of novel dipyrrin derivatives

An In-depth Technical Guide to the Photophysical Properties of Novel Dipyrrin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound derivatives, most notably the boron-dipyrromethene (BODIPY) family of dyes, represent a cornerstone class of fluorophores in modern science.[1][2] Their exceptional photophysical characteristics—including high molar absorptivity, sharp emission spectra, and robust photostability—make them indispensable tools in a wide array of applications, from biological imaging and sensing to photodynamic therapy (PDT) and materials science.[2][3][4]

The versatility of the this compound core allows for extensive synthetic modification.[5][6] By altering substituents at the α, β, and meso positions, or by exchanging the boron atom with other elements, researchers can precisely tune the photophysical properties to suit specific applications.[5][6][7] For example, introducing heavy atoms can enhance the generation of triplet states for PDT, while extending the π-conjugated system can shift absorption and emission into the near-infrared (NIR) window for deeper tissue imaging.[4][7]

This technical guide provides a comprehensive overview of the core , details the experimental protocols used for their characterization, and presents a quantitative summary of data for selected compounds.

Core Photophysical Processes and Key Parameters

The interaction of light with a this compound derivative initiates a series of photophysical processes. Understanding these events is critical for interpreting experimental data and designing new molecules. The primary processes are absorption of a photon, followed by de-excitation through fluorescence, non-radiative decay (e.g., internal conversion), or intersystem crossing (ISC) to a triplet state.

Caption: A simplified Jablonski diagram illustrating key photophysical pathways.

Key photophysical parameters include:

-

Absorption Maximum (λabs): The wavelength at which the molecule absorbs light most strongly.

-

Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. High values are desirable for efficient light harvesting.

-

Emission Maximum (λem): The wavelength at which the molecule emits the most intense fluorescence.

-

Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is beneficial for minimizing self-absorption in imaging applications.

-

Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[8]

-

Fluorescence Lifetime (τf): The average time the molecule spends in the excited singlet state before returning to the ground state.

-

Triplet State Properties: The efficiency of intersystem crossing and the lifetime of the resulting triplet state (τT) are critical for applications like PDT, which relies on triplet-state photosensitizers to generate reactive oxygen species.[7]

-

Two-Photon Absorption (2PA) Cross-Section (σ₂): A measure of the efficiency of simultaneous absorption of two lower-energy photons to reach an excited state. High 2PA cross-sections are crucial for two-photon microscopy, which allows for deeper tissue penetration and reduced photodamage.[9][10][11]

Data Presentation: Photophysical Properties of Selected this compound Derivatives

The following table summarizes key photophysical data for a selection of novel aza-BODIPY derivatives, highlighting the influence of different substituents on their properties.

| Derivative | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Φf | τT (µs) | Solvent |

| Aza-BODIPY 1 (Nitro) | 600-700 | 64,000-85,000 | - | 0.03 - 0.06 | 77-130 | THF |

| Aza-BODIPY 2 (Nitro) | 600-700 | 64,000-85,000 | - | 0.03 - 0.06 | 77-130 | THF |

| Aza-BODIPY 3 (DMA) | ~796 | - | - | Weakly emissive | 6.0-8.5 | Toluene |

| Aza-FL (Fused Fluorene) | 734 | 230,000 | 751 | 0.47 | - | THF |

| Aza-CZ (Fused Carbazole) | 791 | 230,000 | 811 | 0.30 | - | THF |

Data sourced from references[12][13][14]. Note: This is a representative, not exhaustive, list. "-" indicates data not specified in the source.

Experimental Protocols

Accurate characterization of photophysical properties relies on standardized experimental protocols.

Steady-State Absorption and Fluorescence Spectroscopy

-

Objective: To determine absorption (λabs), molar absorptivity (ε), and emission (λem) spectra.

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.

-

Methodology:

-

Sample Preparation: Prepare stock solutions of the this compound derivative in a spectroscopic-grade solvent. Create a series of dilutions to measure molar absorptivity (for absorption) and a dilute solution with an absorbance of ~0.1 at the excitation wavelength (for fluorescence) to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum using the UV-Vis spectrophotometer. Molar absorptivity is calculated using the Beer-Lambert law (A = εcl).

-

Fluorescence Measurement: Excite the sample at its absorption maximum (λabs) and record the emission spectrum. The peak of this spectrum corresponds to λem.

-

Fluorescence Quantum Yield (Φf) Determination

The comparative method is the most widely used technique for determining relative fluorescence quantum yields.[8][15][16]

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield under identical conditions.[8]

-

Equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where: Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, η is the refractive index of the solvent, and the subscripts X and ST denote the test sample and the standard, respectively.[8]

-

Methodology:

-

Select a suitable fluorescence standard (e.g., Rhodamine 6G, Quinine Sulfate) that absorbs and emits in a similar spectral region to the test sample.

-

Prepare a series of five or more dilute solutions of both the standard and the test sample, ensuring the absorbance at the excitation wavelength is below 0.1.[8]

-

Measure the UV-Vis absorption spectrum for each solution.

-

Measure the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and standard.

-

Integrate the area under the emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope (gradient) of the resulting straight lines.

-

Calculate the quantum yield of the test sample (ΦX) using the equation above.

-

Caption: Workflow for relative fluorescence quantum yield determination.

Fluorescence Lifetime (τf) Determination

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the picosecond to microsecond range.[17][18][19][20]

-

Principle: TCSPC measures the time delay between the excitation of a sample by a short pulse of light and the emission of a subsequent fluorescence photon.[17][21] By repeating this measurement millions of times, a probability histogram of photon arrival times is constructed, which represents the fluorescence decay profile.[18][20]

-

Instrumentation: A high-repetition-rate pulsed light source (e.g., picosecond laser diode), a sensitive single-photon detector (e.g., photomultiplier tube), and TCSPC timing electronics.[21]

-

Methodology:

-

A pulsed laser excites the sample. The laser pulse simultaneously sends a "start" signal to the TCSPC electronics.[21]

-

The sample fluoresces, and the first emitted photon is detected by a single-photon detector, which sends a "stop" signal.[21]

-

The TCSPC module precisely measures the time difference between the "start" and "stop" signals.

-

This process is repeated at a high frequency (MHz). To ensure only one photon is detected per cycle, the signal intensity is kept low.[20]

-

The timing data is binned into a histogram, which is then fitted to an exponential decay function to extract the fluorescence lifetime (τf).

-

Caption: Experimental workflow for TCSPC fluorescence lifetime measurements.

Triplet State Characterization

Femtosecond Transient Absorption Spectroscopy (fs-TAS) is a powerful pump-probe technique used to study ultrafast processes, including intersystem crossing and triplet state dynamics.[22][23]

-

Principle: An ultrashort "pump" pulse excites the sample molecule to a singlet excited state. A second, time-delayed, broadband "probe" pulse passes through the sample.[22] The difference in the absorption spectrum of the probe light with and without the pump pulse reveals new absorption features from transient species, such as the excited singlet state (S₁→Sₙ) and the triplet state (T₁→Tₙ).

-

Instrumentation: An amplified femtosecond laser system to generate both the pump and probe pulses, an optical delay line to control the time between pulses, and a multichannel detector (e.g., CCD) to capture the probe spectrum.[22]

-

Methodology:

-

The intense pump pulse excites the sample.

-

The probe pulse arrives at the sample after a controlled delay (from femtoseconds to nanoseconds).[22]

-

The change in absorbance (ΔA) of the probe is recorded.

-

By varying the pump-probe delay time, the formation and decay kinetics of the excited states can be mapped. The appearance of long-lived absorption features is often characteristic of triplet state formation. The decay of this signal provides the triplet lifetime (τT).

-

Caption: Schematic of a pump-probe transient absorption spectroscopy setup.

References

- 1. [PDF] Photophysics of BODIPY Dyes: Recent Advances | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. mdpi.com [mdpi.com]

- 10. physics.montana.edu [physics.montana.edu]

- 11. Two-photon absorption in butadiyne-linked porphyrin dimers: torsional and substituent effects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. Photophysics and redox properties of aza-BODIPY dyes with electron-withdrawing groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Photophysics and Redox Properties of Aza-BODIPY Dyes with Electron-Donating Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 17. photon-force.com [photon-force.com]

- 18. becker-hickl.com [becker-hickl.com]

- 19. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 20. Time Correlated Single Photon Counting – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 21. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]

- 22. simtrum.com [simtrum.com]

- 23. Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility and Stability of Dipyrrin Compounds in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyrrin compounds, and their prominent boron-difluoride complexes known as BODIPY dyes, represent a versatile class of chromophores with significant utility across various scientific disciplines. Their applications are extensive, ranging from fluorescent labeling and bio-imaging to photosensitizers in photodynamic therapy and components in advanced materials. The efficacy and reliability of dipyrrins in these applications are fundamentally linked to their physicochemical properties, particularly their solubility and stability in organic solvents. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound compounds, offering a valuable resource for researchers, scientists, and professionals in drug development. This document summarizes available data, presents detailed experimental protocols for characterization, and includes visual workflows to elucidate key processes.

Solubility of this compound Compounds in Organic Solvents

The solubility of this compound compounds is a critical parameter that dictates their handling, processability, and application. It is primarily influenced by the molecular structure of the this compound core, the nature and polarity of its substituents, and the properties of the organic solvent.

General Solubility Profile

Dipyrrins and their derivatives generally exhibit good solubility in a wide array of common organic solvents. This is a notable feature of BODIPY dyes, which are often praised for their high solubility in many organic media. The parent dipyrromethene structure possesses a largely nonpolar framework, lending itself to dissolution in less polar organic solvents. However, the introduction of various functional groups can significantly modify this behavior. For instance, the incorporation of polar substituents such as carboxylates, sulfonates, or polyethylene glycol (PEG) chains can enhance solubility in more polar organic solvents and even water.

Qualitative Solubility Data

While comprehensive quantitative solubility data for a wide range of this compound compounds is not extensively tabulated in the scientific literature, a general qualitative understanding can be derived from numerous research publications. The following table summarizes the observed solubility of various classes of this compound compounds in common organic solvents.

Table 1: Qualitative Solubility of this compound Compounds in Common Organic Solvents

| Compound Class | Dichloromethane (DCM) | Chloroform (CHCl₃) | Methanol (MeOH) | Acetonitrile (MeCN) | Dimethylformamide (DMF) | Toluene |

| Unsubstituted/Alkyl-substituted Dipyrrins | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |

| Meso-Aryl Dipyrrins | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |

| BODIPY Dyes (General) | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |

| Dipyrrinato Metal Complexes | Soluble | Soluble | Sparingly Soluble | Soluble | Soluble | Soluble |

This table is a generalized representation based on descriptive information from various sources. Actual solubility can vary significantly with specific substitutions.

Stability of this compound Compounds in Organic Solvents

The stability of this compound compounds is a crucial factor for their storage, handling, and application, as degradation can lead to loss of function. The primary factors influencing their stability in organic solvents include the chemical nature of the solvent, exposure to light, temperature, and the presence of acidic or basic species.

Factors Influencing Stability

-

Photostability: Dipyrrins, particularly the highly fluorescent BODIPY dyes, can be susceptible to photodegradation. This process, often initiated by the absorption of light, can lead to the irreversible loss of the chromophore. The photostability is often quantified by the photobleaching quantum yield; a lower value signifies higher stability.

-

Thermal Stability: Elevated temperatures can induce thermal decomposition of this compound compounds. The rate of this decomposition is dependent on the temperature and the specific structure of the compound.

-

Acid and Base Stability: this compound compounds are known to be sensitive to acidic conditions. Protonation of the this compound core can lead to subsequent decomposition pathways. While generally more stable in neutral and basic conditions, some derivatives may be susceptible to degradation in the presence of strong bases.

-

Solvent Effects: The solvent can play a direct role in the stability of dipyrrins. For instance, chlorinated solvents may promote certain degradation pathways under photochemical conditions.

Quantitative Stability Data

Obtaining precise quantitative stability data is essential for predicting the performance and longevity of this compound-based systems. The following table presents some available data on the photostability of selected BODIPY derivatives in different organic solvents.

Table 2: Photostability (Fluorescence Quantum Yield) of Selected BODIPY Dyes in Various Solvents

| BODIPY Derivative | Solvent | Fluorescence Quantum Yield (Φf) |

| BODIPY-C10 | Toluene | 0.95 |

| Acetonitrile | 0.85 | |

| Methanol | 0.75 | |

| Meso-phenyl-BODIPY | Toluene | 0.88 |

| Dichloromethane | 0.82 | |

| Acetonitrile | 0.71 |

Note: While fluorescence quantum yield is not a direct measure of photostability, it is often correlated, with higher quantum yields sometimes associated with greater stability. More direct measures like photobleaching quantum yields are less commonly reported but are the preferred metric.

Experimental Protocols

To facilitate the generation of robust and comparable data, this section provides detailed, standardized methodologies for determining the solubility and stability of this compound compounds.

Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of a this compound compound in a given organic solvent at a controlled temperature.

Materials:

-

Crystalline this compound compound

-

High-purity organic solvent

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Sample Preparation: Add an excess amount of the solid this compound compound to a glass vial to ensure a saturated solution at equilibrium.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., at 25 °C). Agitate the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any microscopic particles.

-

Quantification: Dilute the filtered sample to a concentration within the linear range of a pre-validated analytical method and determine the concentration.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically reported in units of mg/mL or mol/L.

Assessment of Photostability

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing of new drug substances and products.

Objective: To evaluate the degradation of a this compound compound in solution upon exposure to a standardized light source.

Materials:

-

Solution of the this compound compound in the solvent of interest in a quartz cuvette.

-

Calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Dark control sample shielded from light.

-

Validated analytical method for quantification.

Procedure:

-

Sample Preparation: Prepare a solution of the this compound compound of known concentration.

-

Exposure: Expose the sample to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: At appropriate time intervals, measure the concentration of the this compound compound in both the exposed and dark control samples using a validated analytical method.

-

Data Analysis: Determine the extent of degradation by comparing the initial concentration with the concentration after exposure. The photodegradation kinetics can be determined by plotting the concentration versus time.

Assessment of Thermal Stability

Objective: To determine the thermal decomposition kinetics of a this compound compound in a specific solvent.

Materials:

-

Solution of the this compound compound in the solvent of interest in sealed vials.

-

Temperature-controlled oven or heating block.

-

Validated analytical method for quantification.

Procedure:

-

Sample Preparation: Prepare replicate solutions of the this compound compound at a known concentration.

-

Incubation: Place the sealed vials in a constant temperature environment.

-

Sampling: At various time points, remove a vial and immediately quench the degradation process by cooling.

-

Analysis: Determine the concentration of the remaining this compound compound.

-

Data Analysis: Plot the concentration of the this compound compound as a function of time to determine the degradation rate constant and the half-life of the compound at that temperature.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Photostability Assessment.

Caption: Workflow for Thermal Stability Assessment.

Synthesis of Dipyrromethane Precursors for Dipyrrins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyrromethanes are fundamental heterocyclic building blocks in the realm of medicinal chemistry and materials science. They serve as crucial precursors for the synthesis of a wide array of tetrapyrrolic macrocycles, including porphyrins, corroles, and chlorins, which are pivotal in applications ranging from photodynamic therapy to catalysis.[1] Furthermore, the controlled oxidation of dipyrromethanes yields dipyrromethenes (commonly known as dipyrrins), which are themselves important ligands for the formation of highly fluorescent boron-dipyrromethene (BODIPY) dyes and other metal complexes with significant potential in bioimaging and sensing applications.[1][2]

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing dipyrromethane precursors. It details various catalytic systems, provides step-by-step experimental protocols for key methodologies, and presents a comparative analysis of reaction yields. The information is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of these versatile compounds.

Core Synthetic Strategy: Acid-Catalyzed Condensation

The most prevalent and versatile method for synthesizing meso-substituted dipyrromethanes is the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone.[3] This reaction typically involves the electrophilic substitution of two pyrrole molecules onto the carbonyl carbon of the aldehyde or ketone. The general mechanism involves the activation of the carbonyl group by an acid catalyst, followed by nucleophilic attack by the electron-rich pyrrole ring. A subsequent dehydration and a second nucleophilic attack by another pyrrole molecule lead to the formation of the dipyrromethane.

A variety of acid catalysts have been employed to promote this condensation, each with its own advantages and limitations. The choice of catalyst can significantly influence reaction times, yields, and the ease of purification.

General Reaction Mechanism

The acid-catalyzed condensation of a pyrrole and an aldehyde to form a dipyrromethane generally proceeds through the following steps:

Caption: Acid-catalyzed condensation of pyrrole and an aldehyde.

Synthetic Methodologies and Experimental Protocols

This section details several common and effective methods for the synthesis of dipyrromethanes, including protocols for reactions catalyzed by trifluoroacetic acid (TFA), boric acid, and ceric (IV) ammonium nitrate (CAN). It also provides a general procedure for the subsequent oxidation of dipyrromethanes to dipyrrins.

Trifluoroacetic Acid (TFA) Catalyzed Synthesis

TFA is a strong acid catalyst that is widely used for the synthesis of dipyrromethanes. The reaction is typically fast and efficient but may require careful control to avoid the formation of oligomeric byproducts.[4][5]

Experimental Protocol: Synthesis of 5-Phenyldipyrromethane using TFA [5]

-

To a dry round-bottomed flask, add pyrrole (25 equivalents) and benzaldehyde (1.0 equivalent).

-

Degas the mixture with a stream of argon for 5 minutes.

-

Add trifluoroacetic acid (TFA, 0.10 equivalents) to the solution.

-

Stir the solution under an argon atmosphere at room temperature for 5 minutes.

-

Quench the reaction by adding 0.1 M aqueous NaOH.

-

Add ethyl acetate to the mixture.

-

Separate the organic phase, wash it with water, and dry it over anhydrous Na2SO4.

-

Remove the solvent under vacuum to yield an orange oil.

-

Purify the crude product by bulb-to-bulb distillation, which typically yields an oil that crystallizes upon standing.

Boric Acid Catalyzed Synthesis in Aqueous Media

Boric acid serves as a mild and environmentally friendly catalyst for the synthesis of dipyrromethanes in an aqueous medium.[6][7] This method avoids the use of harsh acids and organic solvents, making it a "green" alternative.[8]

Experimental Protocol: Synthesis of Dipyrromethanes using Boric Acid [6]

-

To an aqueous solution of boric acid (e.g., 12g in 500mL of water), add pyrrole (2 equivalents).

-

To this mixture, add the desired aldehyde (1 equivalent).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the aqueous layer with dichloromethane.

-

Subject the dichloromethane extract to column chromatography for purification. Elution with a petroleum ether-chloroform gradient will yield the pure dipyrromethane.

Ceric (IV) Ammonium Nitrate (CAN) Catalyzed Synthesis

Ceric (IV) ammonium nitrate (CAN) is another efficient catalyst for the one-pot synthesis of meso-substituted dipyrromethanes in aqueous media at room temperature.[9] This method is characterized by short reaction times and high yields.

Experimental Protocol: Synthesis of Dipyrromethanes using CAN [9]

-

In a round-bottom flask, dissolve the aldehyde (1 mmol) and pyrrole (2 mmol) in a mixture of water and ethanol (e.g., 5:5 mL).

-

Add ceric (IV) ammonium nitrate (CAN) (5 mol%) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

After completion, extract the reaction mixture with ethyl acetate.

-

Dry the organic layer over anhydrous Na2SO4 and remove the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., 25% ethyl acetate in petroleum ether) to afford the meso-substituted dipyrromethane.

Oxidation of Dipyrromethane to Dipyrrin

The conversion of a dipyrromethane to a this compound (dipyrromethene) is an oxidation reaction. A common and effective oxidizing agent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10]

General Experimental Protocol: Oxidation using DDQ [10]

-

Dissolve the dipyrromethane in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a solution of DDQ (typically 1 to 1.5 equivalents) in the same solvent to the dipyrromethane solution.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours or until the reaction is complete as monitored by TLC).

-

Upon completion, the reaction mixture can be directly subjected to purification by column chromatography on silica gel to isolate the desired this compound.

Data Presentation: Comparative Yields of Dipyrromethane Synthesis

The following tables summarize the reported yields for the synthesis of various meso-substituted dipyrromethanes using different catalytic systems. This data allows for a direct comparison of the efficacy of these methods for a range of substrates.

Table 1: Boric Acid Catalyzed Synthesis of Dipyrromethanes in Water [6]

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Formaldehyde | 30 | 90 |

| 2 | Benzaldehyde | 40 | 85 |

| 3 | 4-Chlorobenzaldehyde | 45 | 82 |

| 4 | 4-Methoxybenzaldehyde | 35 | 88 |

| 5 | 4-Nitrobenzaldehyde | 60 | 75 |

Table 2: Ceric (IV) Ammonium Nitrate (CAN) Catalyzed Synthesis of Dipyrromethanes [9]

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 30 | 95 |

| 2 | 4-Chlorobenzaldehyde | 35 | 92 |

| 3 | 4-Nitrobenzaldehyde | 40 | 88 |

| 4 | 4-Methylbenzaldehyde | 45 | 89 |

| 5 | 2,6-Dichlorobenzaldehyde | 50 | 88 |

| 6 | 4-Cyanobenzaldehyde | 45 | 90 |

| 7 | 2-Methoxybenzaldehyde | 63 | 89 |

Table 3: Iodine Catalyzed Solvent-Free Synthesis of Dipyrromethanes [11]

| Entry | Aldehyde | Pyrrole/Aldehyde Ratio | Time (min) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 2:1 | < 1 | 97 |

| 2 | 4-Methylbenzaldehyde | 2:1 | < 1 | 99 |

| 3 | 4-Bromobenzaldehyde | 2:1 | < 1 | 98 |

| 4 | 4-Fluorobenzaldehyde | 2:1 | < 1 | 98 |

| 5 | 2-Nitrobenzaldehyde | 2:1 | < 1 | 97 |

| 6 | 4-Methoxybenzaldehyde | 2:1 | < 1 | 99 |

| 7 | 4-Chlorobenzaldehyde | 2:1 | < 1 | 98 |

| 8 | Benzaldehyde | 2:1 | < 1 | 98 |

| 9 | 2,6-Dichlorobenzaldehyde | 2:1 | < 1 | 97 |

Workflow and Logical Relationships

The overall process from starting materials to the final this compound product can be visualized as a multi-step workflow. This includes the initial synthesis of the dipyrromethane precursor followed by its purification and subsequent oxidation.

Caption: From Pyrrole and Aldehyde to this compound.

Conclusion

The synthesis of dipyrromethanes is a well-established yet continually evolving field, with a range of methodologies available to suit different experimental needs and environmental considerations. The classical acid-catalyzed condensation remains a robust and widely applicable method, with catalysts such as TFA providing rapid and high-yielding access to these important precursors. More recent developments, including the use of milder and more environmentally benign catalysts like boric acid and CAN in aqueous media, offer attractive alternatives that minimize the use of hazardous reagents and simplify purification procedures.

The subsequent oxidation of dipyrromethanes to dipyrrins is a straightforward process that opens the door to a vast array of functional dyes and coordination complexes. The experimental protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most suitable synthetic strategies for their specific research goals. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for the preparation of these valuable molecular scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gfmoorelab.com [gfmoorelab.com]

- 6. isca.me [isca.me]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rjpbcs.com [rjpbcs.com]

- 10. mdpi.com [mdpi.com]

- 11. ajrconline.org [ajrconline.org]

Theoretical Calculations of Dipyrrin Absorption and Emission Spectra: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyrrins, also known as dipyrromethenes, are versatile bicyclic aromatic compounds composed of two pyrrole rings linked by a methine bridge.[1][2] Their π-conjugated system is responsible for strong absorption of visible light, typically in the 450–550 nm range, arising from 1(π–π*) transitions.[1] These chromophores are synthetically accessible and can be readily functionalized at the α, β, and meso positions, allowing for the fine-tuning of their photophysical properties.[1][2]

Dipyrrins serve as the core ligand in the widely studied boron-dipyrromethene (BODIPY) dyes, which are known for their high fluorescence quantum yields and stability.[1][3] Beyond boron, dipyrrins form stable complexes with a wide range of metals across the periodic table, leading to diverse applications in fields such as photodynamic therapy (PDT), bioimaging, fluorescent probes, and catalysis.[1][3][4] The ability to predict and understand the absorption and emission spectra of these compounds is crucial for designing molecules with tailored optical properties for specific applications.

This guide provides a comprehensive overview of the theoretical methods used to calculate the absorption and emission spectra of dipyrrins, focusing on Time-Dependent Density Functional Theory (TD-DFT). It details the computational workflow, discusses key factors influencing spectral properties, and provides representative experimental protocols for validation.

Core Theoretical Principles

The interaction of light with a molecule like dipyrrin is governed by the principles of quantum mechanics. Absorption of a photon promotes the molecule from its electronic ground state (S0) to an excited singlet state (S1, S2, etc.). The molecule can then return to the ground state through several pathways, including fluorescence (radiative decay from S1 to S0) and non-radiative decay. The energy difference between the involved electronic states dictates the wavelength of the absorbed and emitted light.

Theoretical chemistry provides powerful tools to model these processes. For molecules of the size of dipyrrins, Time-Dependent Density Functional Theory (TD-DFT) has emerged as the workhorse method for calculating excited-state properties due to its favorable balance of computational cost and accuracy.[1][5]

Key aspects of TD-DFT calculations for spectra include:

-

Excitation Energies: TD-DFT calculates the vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground state's equilibrium geometry. These energies are directly related to the absorption maxima (λmax).

-

Oscillator Strength (f): This dimensionless quantity represents the probability of a given electronic transition.[6][7] Transitions with high oscillator strengths are "allowed" and correspond to intense peaks in the absorption spectrum, while those with near-zero oscillator strength are "forbidden" and are typically not observed.[6]

-

Molecular Orbitals: Analysis of the molecular orbitals involved in the transition, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic transition (e.g., π → π*).[3][8]

Computational Workflow for Predicting Spectra

The accurate prediction of absorption and emission spectra requires a multi-step computational process. The general workflow is outlined below and visualized in the accompanying diagram.

Step-by-Step Protocol:

-

Ground State (S0) Geometry Optimization: The first step is to determine the most stable, lowest-energy structure of the this compound molecule in its electronic ground state. This is typically achieved using DFT. A common choice of functional is B3LYP, paired with a basis set like 6-31G(d) or larger for better accuracy.

-

Absorption Spectrum Calculation: Using the optimized S0 geometry, a TD-DFT calculation is performed. This computes the vertical excitation energies and oscillator strengths for multiple excited states. The transition with the largest oscillator strength, usually the S0 → S1 transition, corresponds to the main absorption band (λmax).

-

Excited State (S1) Geometry Optimization: To calculate the fluorescence spectrum, the geometry of the molecule in its first singlet excited state (S1) must be optimized.[6] According to Kasha's rule, fluorescence almost always occurs from the lowest vibrational level of the S1 state. This optimization is also performed using TD-DFT.

-

Emission Spectrum Calculation: A final single-point TD-DFT calculation is run on the optimized S1 geometry. The energy difference between the S1 and S0 states at this geometry provides the emission energy (λem). The difference between the calculated absorption and emission energies is the Stokes shift.

Factors Influencing this compound Spectra

The photophysical properties of dipyrrins are highly tunable. Theoretical calculations can effectively model how various modifications impact the resulting spectra.

-

Substituent Effects: The electronic nature of substituents on the this compound core significantly modulates the HOMO-LUMO gap. Electron-donating groups (EDGs) like amines (-NMe2) or alkoxides (-OR) raise the HOMO energy, narrowing the gap and causing a bathochromic (red) shift in the absorption spectrum. Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) or trifluoromethyl (-CF3) lower the LUMO energy, which can also affect the spectral properties.[9][10] Meso-aryl substituents can influence the fluorescence quantum yield; sterically hindered groups that restrict rotation can suppress non-radiative decay pathways, leading to higher quantum yields.[11]

-

Solvent Effects: The polarity of the surrounding medium can alter the energy levels of the ground and excited states differently, leading to shifts in spectral maxima (solvatochromism).[12][13][14] For some this compound complexes, particularly zinc dipyrrins, fluorescence is strong in nonpolar solvents but weak or absent in polar solvents.[8] This is attributed to the formation of a non-emissive, symmetry-breaking charge transfer (SBCT) state in polar environments, a phenomenon that can be investigated computationally.[8] In calculations, solvent effects are commonly included using implicit solvation models like the Polarizable Continuum Model (PCM).

-

Metal Coordination: The identity of the coordinated metal has a profound effect on the photophysical properties. While boron dipyrrins (BODIPYs) are highly fluorescent, coordination with transition metals can introduce new de-excitation pathways, such as intersystem crossing to the triplet state.[1] This quenching of fluorescence is often desirable for applications like PDT, which relies on the generation of triplet excited states.[1]

Data Presentation: Calculated vs. Experimental Spectra

The following table summarizes representative theoretical and experimental spectral data for this compound-based compounds from the literature, illustrating the typical accuracy of TD-DFT calculations.

| Compound/Complex | Substituents | Solvent | Method | Calc. λabs (nm) | Exp. λabs (nm) | Calc. λem (nm) | Exp. λem (nm) | Reference |

| Zinc this compound (zDIP) | Unsubstituted | THF | B3LYP/LACVP** | - | ~480 | - | ~510 | [15] |

| Boron-Dipyrrin | 5-phenyl | Toluene | B3LYP/6-31G(d) | - | 498 | - | 508 | [11] |

| Boron-Dipyrrin | 5-mesityl | Toluene | B3LYP/6-31G(d) | - | 499 | - | 509 | [11] |

| Uranyl-Dipyrrin | Diamido-dipyrrin | Pyridine | - | - | 500, 546 | - | - | [16] |

| α-dipyrrin 3-pyrrolyl BODIPY | - | CH2Cl2 | - | - | 630, 717 | - | - | [17] |

Note: Direct one-to-one comparisons of calculated vs. experimental values are often complex and depend heavily on the specific functional, basis set, and solvation model used. The table aims to provide a general overview of typical values found in the literature.

Experimental Protocols for Validation

Theoretical predictions must be validated by experimental data. Below are generalized protocols for the synthesis of a this compound ligand and its subsequent spectroscopic characterization.

Protocol 1: Synthesis of a meso-Aryl this compound

This protocol is a representative example for synthesizing a this compound ligand, which is a precursor for many metal complexes.[15][18]

-

Dipyrromethane Formation:

-

Dissolve the starting pyrrole (e.g., 2,4-diphenyl-1H-pyrrole) and a meso-aryl aldehyde (e.g., mesitaldehyde) in a deoxygenated solvent like dichloromethane (DCM) under an inert atmosphere (e.g., Argon).

-

Add an acid catalyst, such as trifluoroacetic acid (TFA), dropwise and stir the reaction at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid with a base like triethylamine (TEA).

-

Purify the resulting dipyrromethane using column chromatography on silica gel.

-

-

Oxidation to this compound:

-

Dissolve the purified dipyrromethane in a solvent such as DCM or tetrahydrofuran (THF).

-

Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, and stir at room temperature.[2][17]

-

The solution will typically undergo a distinct color change (e.g., to a deep red or orange).

-

Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting this compound ligand is purified, often by recrystallization or column chromatography.

-

Protocol 2: Spectroscopic Measurements

-

UV-Vis Absorption Spectroscopy:

-

Prepare dilute solutions of the synthesized this compound compound in the solvent of interest (e.g., THF, cyclohexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0.

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).

-

Use the pure solvent as a reference blank. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are determined.

-

-

Fluorescence Emission Spectroscopy:

-

Using the same solutions prepared for absorption spectroscopy (or more dilute solutions if necessary to avoid inner filter effects), measure the emission spectrum using a spectrofluorometer.

-

The excitation wavelength (λex) is set to the absorption maximum (λmax) determined previously.

-

The emission is scanned over a longer wavelength range. The peak of the resulting spectrum is the emission maximum (λem).

-

Fluorescence quantum yield (Φf) can be determined relative to a known standard (e.g., quinine sulfate or rhodamine 6G).

-

Conclusion

Theoretical calculations, particularly using the TD-DFT framework, are an indispensable tool for understanding and predicting the photophysical properties of this compound-based systems. This guide outlines the fundamental principles, computational workflows, and key molecular factors that govern their absorption and emission spectra. By combining robust computational modeling with targeted experimental synthesis and characterization, researchers can rationally design novel this compound derivatives with optimized spectral properties for advanced applications in medicine, materials science, and beyond.

References

- 1. Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound based metal complexes: reactivity and catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. td dft - Understanding absorption spectra using TDDFT calculation in NWCHEM - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]

- 10. Vibronic Effects Analysis of the Substituent Effect on the Spectral Properties of the EMI and CPL of Three [7]Helicene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. pure.ed.ac.uk [pure.ed.ac.uk]

- 17. Synthesis, structure and spectral and electrochemical properties of 3-pyrrolyl BODIPY-metal this compound complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. dc.etsu.edu [dc.etsu.edu]

Understanding the HOMO-LUMO Gap in Dipyrrin Chromophores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyrrin chromophores, and their prominent boron-complexed derivatives known as BODIPY (boron-dipyrromethene) dyes, represent a versatile class of organic molecules with significant applications in biomedical research and drug development.[1] Their utility as fluorescent labels, photosensitizers for photodynamic therapy (PDT), and chemosensors is intrinsically linked to their unique photophysical properties.[2][3] At the heart of these properties lies the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap dictates the absorption and emission characteristics of the chromophore, making a thorough understanding of this parameter essential for the rational design of novel this compound-based therapeutic and diagnostic agents.[4]

This technical guide provides a comprehensive overview of the HOMO-LUMO gap in this compound chromophores, detailing its significance, the factors that influence it, and the experimental and computational methodologies used for its determination.

The Significance of the HOMO-LUMO Gap

The HOMO-LUMO gap is the lowest energy electronic excitation possible in a molecule.[5] For this compound chromophores, this gap typically falls within the visible region of the electromagnetic spectrum. The absorption of a photon with energy equal to or greater than the HOMO-LUMO gap excites an electron from the HOMO to the LUMO (a π-π* transition), leading to the characteristic strong absorption bands of these dyes.[1] The subsequent relaxation of this electron back to the HOMO can occur via the emission of a photon (fluorescence), a key feature exploited in bioimaging applications.

The magnitude of the HOMO-LUMO gap is inversely proportional to the wavelength of maximum absorption (λmax). A smaller gap corresponds to a lower energy transition and thus a longer wavelength of absorption. By synthetically modifying the this compound structure to tune the HOMO-LUMO gap, researchers can control the color of the dye, shifting its absorption and emission profiles across the visible and even into the near-infrared (NIR) spectrum, a region desirable for deep-tissue imaging.[1]

In the context of drug development, particularly for photodynamic therapy, the HOMO-LUMO gap and the energy levels of the excited states are critical. An effective photosensitizer must be able to, upon excitation, undergo intersystem crossing to a long-lived triplet state. This triplet state can then transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen, the primary agent of cell death in PDT.[3][6] The efficiency of this process is influenced by the electronic structure, which is fundamentally governed by the molecular orbitals, including the HOMO and LUMO.

Factors Influencing the HOMO-LUMO Gap

The electronic properties of this compound chromophores, and consequently their HOMO-LUMO gap, can be finely tuned through synthetic modifications to the core structure. The key positions for functionalization are the meso (or 8-position) and the pyrrole rings.[1][4]

-

Substituents on the this compound Core: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the this compound skeleton significantly alters the energies of the HOMO and LUMO.

-

Electron-Donating Groups (e.g., -NH2, -OH, -CH3): These groups generally raise the energy of the HOMO more than the LUMO, leading to a decrease in the HOMO-LUMO gap and a red-shift (bathochromic shift) in the absorption spectrum.

-

Electron-Withdrawing Groups (e.g., -NO2, -CN, -CF3): These groups tend to lower the energy of both the HOMO and LUMO, but often have a more pronounced effect on the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift.[4]

-

-

Extension of π-Conjugation: Increasing the extent of the π-conjugated system, for example by introducing styryl groups or fusing aromatic rings to the this compound core, generally decreases the HOMO-LUMO gap, resulting in absorption at longer wavelengths.[7]

-

Meso-Aryl Substituents: The nature of an aryl group at the meso-position can influence the electrochemical properties and the HOMO-LUMO gap. Electron-donating or withdrawing substituents on this aryl ring can modulate the electronic structure of the entire chromophore.[8][9]

The predictable relationship between the electronic nature of substituents and the resulting HOMO-LUMO gap allows for the rational design of this compound dyes with desired photophysical properties.[4]

Data Presentation: HOMO-LUMO Gaps of Substituted Dipyrrins

The following tables summarize experimentally determined and computationally calculated HOMO and LUMO energy levels and the corresponding energy gaps for a selection of this compound and BODIPY derivatives. This data illustrates the impact of different substitution patterns on the electronic structure.

Table 1: Experimental Electrochemical Data for Selected BODIPY Dyes

| Compound/Substituent | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Method |

| meso-formyl BODIPY derivatives | ||||

| 11 | -6.01 | -3.93 | 2.08 | CV |

| 12 | -6.04 | -3.94 | 2.10 | CV |

| 13 | -6.08 | -3.97 | 2.11 | CV |

| 14 | -6.10 | -3.98 | 2.12 | CV |

| 15 | -6.14 | -4.01 | 2.13 | CV |

| 16 | -6.16 | -4.01 | 2.15 | CV |

| BODIPY Dyes with N-ethyl carbazole | ||||

| 1 | -5.92 | -3.06 | 2.86 | CV |

| 2 | -5.90 | -3.04 | 2.86 | CV |

| 3 | -5.91 | -3.05 | 2.86 | CV |

Data extracted from references[10] and[11]. E_HOMO and E_LUMO values are often estimated from the onset of oxidation and reduction potentials, respectively, in cyclic voltammetry (CV).

Table 2: Computationally Determined HOMO-LUMO Gaps for meso-Substituted BODIPY Dyes

| meso-Substituent (R) | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Method |

| NMe2 | -5.20 | -1.53 | 3.67 | TD-DFT |

| NH2 | -5.35 | -1.58 | 3.77 | TD-DFT |

| OH | -5.63 | -1.77 | 3.86 | TD-DFT |

| CH3 | -5.70 | -1.95 | 3.75 | TD-DFT |

| H | -5.91 | -2.07 | 3.84 | TD-DFT |

| F | -6.00 | -2.16 | 3.84 | TD-DFT |

| SH | -5.74 | -2.25 | 3.49 | TD-DFT |

| Cl | -6.07 | -2.33 | 3.74 | TD-DFT |

| Br | -6.02 | -2.35 | 3.67 | TD-DFT |

| CF3 | -6.44 | -2.83 | 3.61 | TD-DFT |

| CN | -6.47 | -2.90 | 3.57 | TD-DFT |

| NO2 | -6.62 | -3.22 | 3.40 | TD-DFT |

Data extracted from reference[4]. Calculations performed using Time-Dependent Density Functional Theory (TD-DFT).

Experimental Protocols

The determination of the HOMO-LUMO gap in this compound chromophores is primarily achieved through a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the energies of the HOMO and LUMO levels.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the this compound compound (typically 0.5-1.0 mM) in a suitable solvent. Acetonitrile or dichloromethane are commonly used.

-

The solvent must contain a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.

-

The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement to prevent interference from oxygen reduction.

-

-

Electrochemical Cell Setup:

-

A standard three-electrode cell is used, consisting of:

-

A working electrode (e.g., glassy carbon or platinum).

-

A reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE).

-

A counter electrode (e.g., a platinum wire).

-

-

Ensure the electrodes are clean and polished before each experiment.

-

-

Data Acquisition:

-

The potential of the working electrode is swept linearly with time from an initial potential to a final potential and then back again.

-

A typical scan rate is 100 mV/s.

-

The current response is measured as a function of the applied potential, generating a cyclic voltammogram.

-

An internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple, is often added to the solution for accurate potential referencing.

-

-

Data Analysis:

-

The onset potentials for the first oxidation (E_ox^onset) and the first reduction (E_red^onset) are determined from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, where the energy level of Fc/Fc+ vs. vacuum is taken as -4.8 eV:

-

E_HOMO (eV) = -[E_ox^onset (vs Fc/Fc+) + 4.8]

-

E_LUMO (eV) = -[E_red^onset (vs Fc/Fc+) + 4.8]

-

-

The electrochemical HOMO-LUMO gap is then calculated as: E_gap = E_LUMO - E_HOMO.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. The onset of the lowest energy absorption band can be used to determine the optical HOMO-LUMO gap.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound chromophore in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or ethanol). The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5.[12]

-

Use a quartz cuvette with a defined path length (typically 1 cm).

-

A blank sample containing only the solvent should be prepared for baseline correction.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the desired wavelength range (e.g., 300-800 nm).

-

Calibrate the instrument using the blank solvent sample.

-

-

Data Acquisition:

-

Record the absorption spectrum of the this compound solution. The spectrum will show one or more absorption bands. The lowest energy (longest wavelength) band corresponds to the HOMO-LUMO transition.

-

-

Data Analysis:

-

Determine the wavelength at the onset of the lowest energy absorption band (λ_onset). This is often found by taking the intersection of the tangent of the rising edge of the peak with the baseline.

-

The optical HOMO-LUMO gap (E_g^opt) can be calculated using the following equation:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting and understanding the electronic structure and properties of this compound chromophores.

Methodology:

-

Structure Optimization:

-

The ground-state geometry of the this compound molecule is optimized using DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)).

-

-

HOMO-LUMO Energy Calculation:

-

From the optimized structure, the energies of the molecular orbitals, including the HOMO and LUMO, are calculated. The HOMO-LUMO gap is the direct energy difference between these two orbitals.

-

-

Excitation Energy Calculation:

-

TD-DFT is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. This provides a theoretical prediction of λmax that can be compared with experimental UV-Vis data.

-

Mandatory Visualizations

Logical Relationship: Structure to Properties

Caption: Logical flow from molecular design to photophysical properties and applications.

Experimental Workflow: HOMO-LUMO Gap Determination

Caption: Workflow for determining the HOMO-LUMO gap using different methods.

Signaling Pathway: Photodynamic Therapy with this compound Photosensitizers

Caption: Simplified signaling pathway for this compound-mediated photodynamic therapy.

Conclusion

The HOMO-LUMO gap is a fundamental parameter that governs the photophysical and electrochemical properties of this compound chromophores. A comprehensive understanding of this property and the factors that influence it is paramount for the design of novel molecules for applications in drug development, bioimaging, and materials science. By combining synthetic chemistry with experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, and augmenting these with computational modeling, researchers can rationally design this compound and BODIPY dyes with tailored HOMO-LUMO gaps to achieve desired absorption and emission characteristics, thereby advancing their utility in a wide range of scientific disciplines.

References

- 1. Beyond BODIPY: this compound complexes of P-block elements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]

- 3. BODIPY Dyes In Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of meso-substituents on the electronic transitions of BODIPY dyes: DFT and RI-CC2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. learn.schrodinger.com [learn.schrodinger.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. meso -Aryl substituents modify the electrochemical profile and palladium( ii ) coordination of redox-active tripyrrin ligands - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI02597G [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]